

2-[(3,4-Dichlorobenzoyl)amino]acetic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-[(3,4-Dichlorobenzoyl)amino]acetic acid
Cat. No.:	B098186

[Get Quote](#)

An In-Depth Technical Guide to **2-[(3,4-Dichlorobenzoyl)amino]acetic Acid**: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** (also known as N-(3,4-Dichlorobenzoyl)glycine), a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and analytical characterization, and explore its potential therapeutic applications based on its classification as an N-acyl amino acid.

Core Molecular Profile

2-[(3,4-Dichlorobenzoyl)amino]acetic acid belongs to the class of N-acyl amino acids, which are endogenous signaling molecules.^{[1][2]} The structure consists of a glycine amino acid backbone whose amino group is acylated by a 3,4-dichlorobenzoyl moiety. This structural motif is crucial for its physicochemical properties and potential biological activity.

Physicochemical Properties

A precise understanding of the molecule's properties is the foundation for any experimental work. The key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ Cl ₂ NO ₃	[2][3][4]
Molecular Weight	248.06 g/mol	[2][3][4][5]
CAS Number	17321-80-1	[3][4][5]
Melting Point	135-139 °C	[5][6]
pKa (Predicted)	3.41 ± 0.10	[6]
Boiling Point (Predicted)	439.7 ± 45.0 °C	[5][6]
Density (Predicted)	1.505 ± 0.06 g/cm ³	[6]
SMILES	O=C(O)CNC(=O)C1=CC=C(Cl)C(Cl)=C1	[4]

Synthesis Protocol: N-Acylation of Glycine

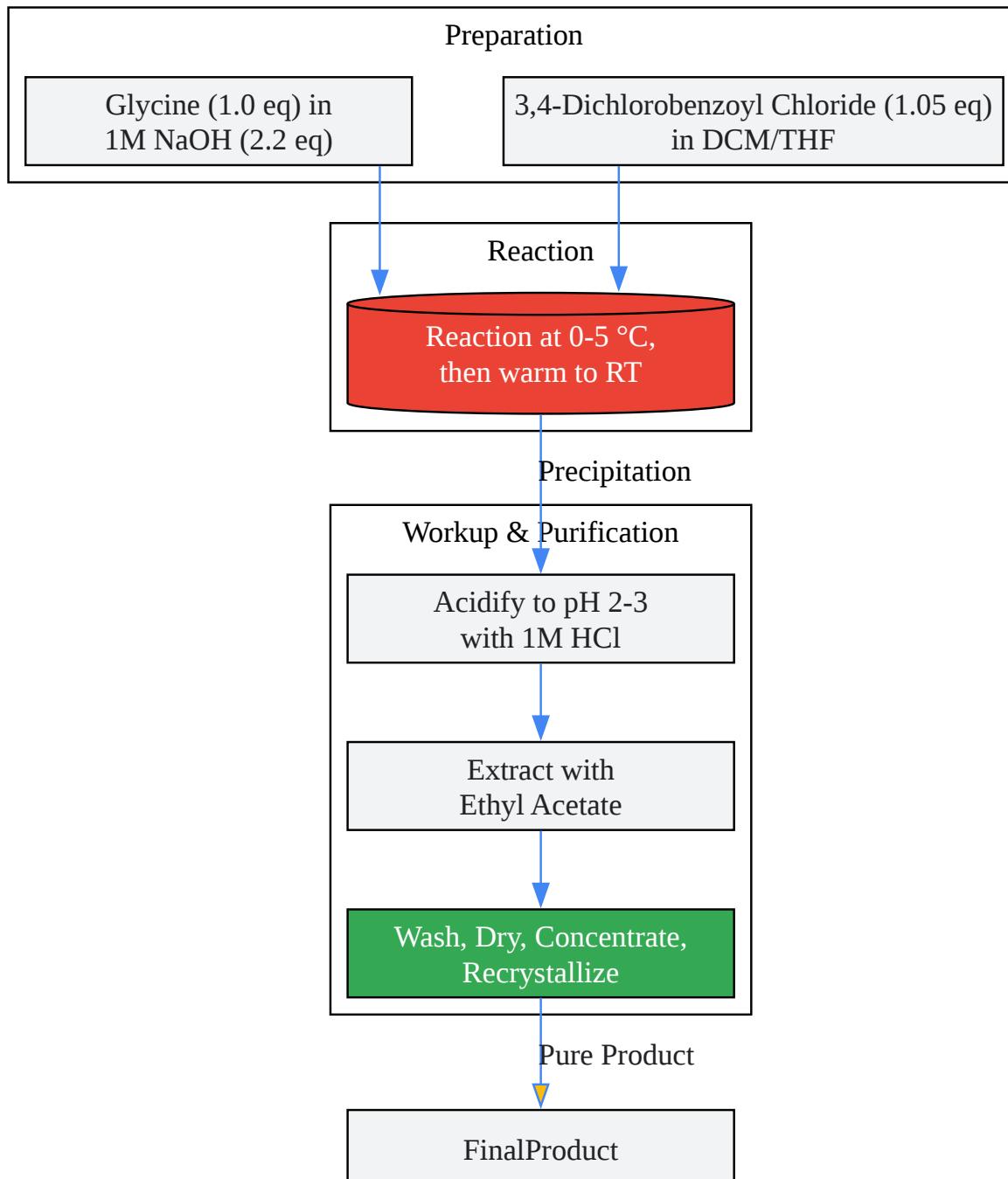
The synthesis of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** is reliably achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[7] This involves the reaction of glycine with 3,4-dichlorobenzoyl chloride in an alkaline aqueous medium. The base serves to neutralize the hydrochloric acid byproduct and deprotonate the amino group of glycine, enhancing its nucleophilicity.

Causality and Experimental Choices

- **Choice of Base:** Sodium hydroxide is a strong, inexpensive base that effectively drives the reaction to completion. The use of a biphasic system (e.g., DCM/water) can be employed, but for glycine's water solubility, a single aqueous phase is efficient.[7]
- **Temperature Control:** The reaction is initiated at 0 °C. This is critical because the hydrolysis of the acyl chloride is a competitive and exothermic reaction. Dropwise addition of the acyl chloride to the cold glycine solution minimizes this side reaction and ensures maximal yield of the desired amide.
- **Acidification:** The product, N-(3,4-Dichlorobenzoyl)glycine, exists as a sodium salt in the alkaline reaction mixture. Acidification with a strong acid like HCl protonates the carboxylate,

causing the water-insoluble free acid to precipitate, which provides a straightforward method for isolation.

Step-by-Step Synthesis Workflow


Materials:

- Glycine (1.0 eq)
- 3,4-Dichlorobenzoyl chloride (1.05 eq)
- Sodium hydroxide (NaOH) (2.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Hydrochloric Acid (HCl), 1 M
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) in a round-bottom flask. Stir until a clear solution is formed.
- Cooling: Cool the flask to 0 °C in an ice-water bath. Vigorous stirring is essential.
- Preparation of Acyl Chloride Solution: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.05 eq) in a minimal volume of DCM or THF.
- Acylation Reaction: Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirring, cooled glycine solution over a period of 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

- Progress Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.
- Product Isolation: Once the reaction is complete, re-cool the mixture to 0 °C and carefully acidify to pH 2-3 using 1 M HCl. A white precipitate of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** will form.
- Extraction: Extract the product into ethyl acetate or DCM (3 x volume of the aqueous phase).
- Washing and Drying: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous Na_2SO_4 .
- Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Fig 1. Synthesis workflow for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for verifying the molecular weight and assessing the purity of the final compound.

Rationale:

- Chromatography: Reversed-phase HPLC (using a C18 column) separates the target compound from residual starting materials and byproducts based on polarity.
- Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.

- Mass Spectrometry Conditions (ESI in Negative Mode):
 - Ionization Mode: ESI- (Negative ion mode is preferred to detect the deprotonated molecule $[M-H]^-$).
 - Expected m/z: 246.97 (for $[M-H]^-$, $C_9H_6Cl_2NO_3^-$). The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4 peaks) should be observed.
 - Capillary Voltage: 3.0-4.0 kV.
 - Drying Gas (N_2) Flow: 10 L/min.
 - Drying Gas Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Rationale:

- 1H NMR: Identifies the number and connectivity of protons. Expected signals include the amide N-H, the methylene (- CH_2 -) protons of the glycine backbone, and the aromatic protons on the dichlorophenyl ring.
- ^{13}C NMR: Confirms the carbon skeleton, including the two carbonyl carbons (amide and carboxylic acid) and the aromatic carbons.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and COOH).
- Acquisition:
 - Instrument: 400 MHz or higher NMR spectrometer.

- Experiments: Standard ^1H , ^{13}C , and 2D correlation experiments like COSY and HSQC can be run to assign all signals unambiguously.
- Expected ^1H NMR Signals (in DMSO-d₆):
 - ~12.8 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
 - ~9.2 ppm (triplet, 1H): Amide proton (-NH-).
 - ~7.8-8.1 ppm (multiplets, 3H): Aromatic protons of the 3,4-dichlorophenyl ring.
 - ~4.0 ppm (doublet, 2H): Methylene protons (-CH₂-) of the glycine backbone.

Role in Drug Development and Therapeutic Potential

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse biological roles, making them attractive scaffolds for drug design.[\[1\]](#)[\[2\]](#) While specific biological data for **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** is not widely published, its structural class suggests several potential therapeutic avenues.

Potential Mechanisms of Action

N-acyl glycines have been shown to interact with several key biological targets:

- Enzyme Inhibition: This class of molecules can act as inhibitors for enzymes involved in metabolic pathways, such as Fatty Acid Amide Hydrolase (FAAH) and various aminoacylases.[\[2\]](#)[\[8\]](#) Inhibition of these enzymes can modulate the levels of other signaling lipids or metabolic processes.
- Glycine Transporter (GlyT) Modulation: Certain N-acyl glycines are known inhibitors of the glycine transporter GlyT2.[\[4\]](#)[\[6\]](#) Since GlyT2 is involved in regulating glycine levels in the spinal cord, its inhibition is a promising strategy for treating chronic pain.[\[6\]](#)
- Anti-inflammatory and Analgesic Effects: Endogenous N-acyl glycines are linked to antinociceptive and anti-inflammatory pathways.[\[5\]](#) Synthetic analogs can be developed to mimic or enhance these effects.

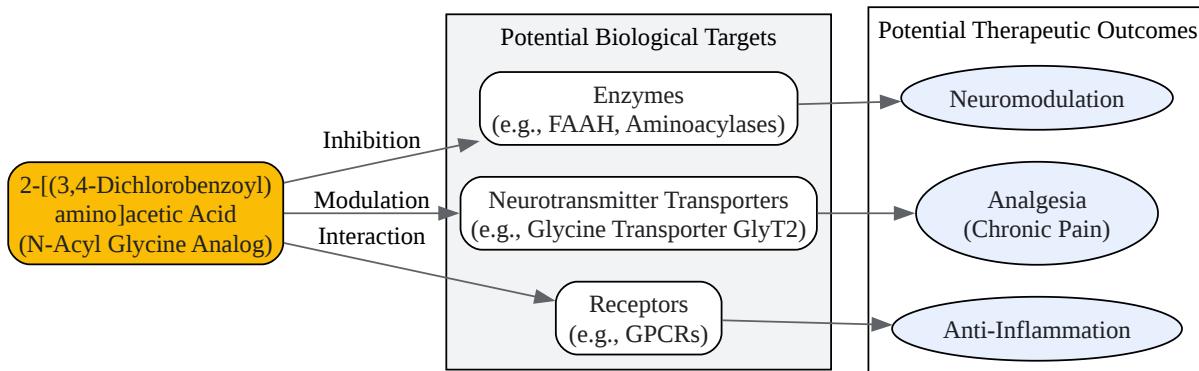

[Click to download full resolution via product page](#)

Fig 2. Potential biological targets and therapeutic outcomes for N-acyl glycine analogs.

Future Directions for Research

Given its structure, **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** is a prime candidate for screening in assays related to pain and inflammation. Key research steps would include:

- In Vitro Screening: Test the compound's inhibitory activity against human GlyT2, FAAH, and other relevant enzymes.
- Cell-Based Assays: Evaluate its ability to modulate inflammatory responses in cell models (e.g., measuring cytokine release in macrophages).
- In Vivo Models: If in vitro activity is confirmed, assess its efficacy in animal models of neuropathic pain or inflammation.
- Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational chemical knowledge required to synthesize, characterize, and further investigate the therapeutic potential of **2-[(3,4-**

Dichlorobenzoyl]amino]acetic acid. Its membership in the bioactive N-acyl amino acid family marks it as a compound of considerable interest for future drug discovery programs.

References

- Appchem. 2-(3,4-Dichlorobenzamido)acetic acid.
- Greco, R., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. *Frontiers in Molecular Biosciences*.
- Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. *International Journal of Molecular Sciences*, 20(23), 6031.
- Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. *Journal of Medicinal Chemistry*, 62(5), 2445-2558.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [2-[(3,4-Dichlorobenzoyl)amino]acetic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098186#2-3-4-dichlorobenzoyl-amino-acetic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com